molecular formula C16H13N B11886311 4-Benzylisoquinoline

4-Benzylisoquinoline

Cat. No.: B11886311
M. Wt: 219.28 g/mol
InChI Key: MXOJQXCHSCJYKX-UHFFFAOYSA-N
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Description

4-Benzylisoquinoline is a member of the benzylisoquinoline alkaloid family, which is a diverse group of plant-derived compounds known for their pharmacological properties. These compounds are characterized by a benzyl group attached to an isoquinoline skeleton. Benzylisoquinoline alkaloids have been studied extensively due to their presence in various medicinal plants and their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylisoquinoline typically involves the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase. This reaction forms the basic 1-benzylisoquinoline core, which can then be further modified through various chemical reactions .

Industrial Production Methods: Industrial production of benzylisoquinoline alkaloids often involves the use of microbial synthesis. For example, yeast can be engineered to produce these compounds by introducing the necessary biosynthetic pathways. This method offers advantages such as scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylisoquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives, tetrahydroisoquinolines, and various substituted isoquinolines .

Scientific Research Applications

4-Benzylisoquinoline and its derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzylisoquinoline involves its interaction with various molecular targets and pathways. For example, some benzylisoquinoline alkaloids inhibit topoisomerase I, leading to the induction of double-stranded DNA breaks and cytotoxicity in cancer cells. Others may interact with neurotransmitter receptors, exerting analgesic or muscle relaxant effects .

Comparison with Similar Compounds

  • Papaverine
  • Noscapine
  • Codeine
  • Morphine
  • Apomorphine
  • Berberine
  • Protopine
  • Tubocurarine

Uniqueness: 4-Benzylisoquinoline is unique due to its specific structural features and the types of reactions it undergoes. While many benzylisoquinoline alkaloids share a common biosynthetic pathway, the specific modifications and substitutions on the isoquinoline ring can lead to a wide variety of biological activities and therapeutic potentials .

Properties

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

4-benzylisoquinoline

InChI

InChI=1S/C16H13N/c1-2-6-13(7-3-1)10-15-12-17-11-14-8-4-5-9-16(14)15/h1-9,11-12H,10H2

InChI Key

MXOJQXCHSCJYKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=CC3=CC=CC=C32

Origin of Product

United States

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